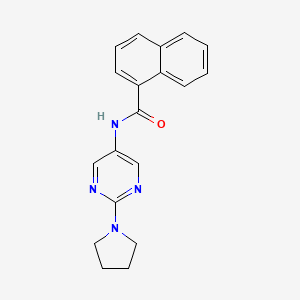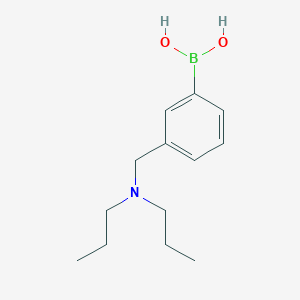
4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H13BrN6O2 and its molecular weight is 413.235. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Several studies have synthesized derivatives of 1,2,4-triazole and 1,2,4-oxadiazole compounds, including structures similar to the compound , to evaluate their antimicrobial properties. For example, the synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives have been reported, indicating that these compounds possess good or moderate activities against various microorganisms. This suggests a potential application in developing new antimicrobial agents (Bektaş et al., 2007; Kaneria et al., 2016).
Anticancer Evaluation
Compounds featuring the 1,2,4-oxadiazole and triazole moieties have been synthesized and tested for their anticancer activity against various human cancer cell lines. These studies demonstrate that some derivatives exhibit good to moderate activity, highlighting the potential of these compounds in anticancer drug development (Yakantham et al., 2019).
Molecular Rearrangements and Synthesis
Research on 1,2,4-oxadiazoles includes studies on their photochemistry, revealing molecular rearrangements to form 1,2,4-triazoles and other heterocycles under specific conditions. These findings have implications for synthetic organic chemistry, providing insights into the reactivity and transformation possibilities of oxadiazole derivatives (Buscemi et al., 1996).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and evaluated for their nematocidal activities. Some compounds showed promising activity against Bursaphelenchus xylophilus, indicating potential applications in agricultural pest control (Liu et al., 2022).
Energetic Materials
The synthesis and characterization of 1,2,4-triazole and 1,2,4-oxadiazole derivatives have been explored for their application in energetic materials. Combining these heterocycles into a molecule can fine-tune energetic performance, safety, and physical properties, making them interesting candidates for new energetic material design (Cao et al., 2021).
properties
IUPAC Name |
5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxyphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN6O2/c1-25-13-5-3-2-4-12(13)24-15(19)14(21-23-24)17-20-16(22-26-17)10-6-8-11(18)9-7-10/h2-9H,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVHRPQNYLQTMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B2390628.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2390629.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2390632.png)
![2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)benzo[d]oxazole](/img/structure/B2390635.png)
![2-(benzylthio)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2390637.png)
![2-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)triazole-4-carboxamide](/img/structure/B2390638.png)
![4-[1-(2-Chloroacetyl)piperidin-3-yl]oxy-N-methylpyridine-2-carboxamide](/img/structure/B2390639.png)
![2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2390641.png)
![N-[3-(2-Tert-butylpyrimidin-4-yl)propyl]-2-chloropropanamide](/img/structure/B2390642.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2390645.png)
![methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate](/img/structure/B2390647.png)
